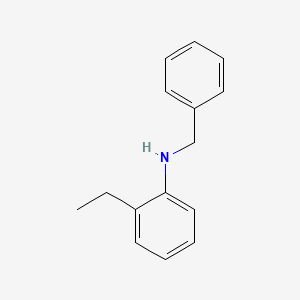

N-benzyl-2-ethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-ethylaniline, also known as N-Ethyl-N-phenylbenzylamine, is a chemical compound with the molecular formula C15H17N . It is a colorless to light-colored liquid .

Synthesis Analysis

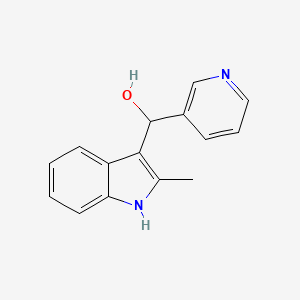

The synthesis of N-benzyl-2-ethylaniline can be achieved by the reaction of N-ethylaniline and benzyl chloride in the presence of a phase transfer catalyst . The synthesis of amines like N-benzyl-2-ethylaniline often involves S N 2 reactions of alkyl halides. Ammonia and other amines are good nucleophiles in S N 2 reactions .Molecular Structure Analysis

The molecular structure of N-benzyl-2-ethylaniline consists of a benzene ring attached to a nitrogen atom, which is further connected to an ethyl group and a benzyl group .Chemical Reactions Analysis

Amines like N-benzyl-2-ethylaniline can participate in various chemical reactions. They can act as nucleophiles in S N 2 reactions with alkyl halides . They can also undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis

N-benzyl-2-ethylaniline is a colorless to light-colored liquid . It has a molecular weight of 211.30 . It is insoluble in water and denser than water .Scientific Research Applications

Synthesis and Mechanism Insights :

- N-benzyl-2-ethylaniline is used in the synthesis of dyestuff intermediates. Ayyangar et al. (2007) describe an alternative one-pot synthesis method for this compound using aniline as the starting material. This approach also extends to the preparation of other substituted N-benzyl-N-ethylanilines, offering new insights into the reaction mechanism and proposing a more economical synthesis process (Ayyangar et al., 2007).

Catalysis in Organic Reactions :

- Klopstra et al. (2003) used ethylbenzene and 4-ethylanisole, closely related to N-benzyl-2-ethylaniline, as model substrates in their study on benzylic oxidation. They explored non-heme iron catalysts with various ligands, demonstrating effective oxidation and the production of benzylic alcohol and ketone (Klopstra et al., 2003).

Electrochemical Studies :

- Malinauskas and Holze (1999) conducted electrooxidation studies on N-alkylsubstituted anilines, including N-ethylaniline, which is structurally similar to N-benzyl-2-ethylaniline. Their research used in situ UV-vis spectroelectrochemistry to investigate the electrooxidation process and intermediate formation in acidic solutions (Malinauskas & Holze, 1999).

Crystallography and Molecular Interactions :

- Govindaraj et al. (2015) studied the crystal structure of a compound involving 4-ethylaniline, providing insights into molecular interactions and structural characteristics. They focused on the coordination environment and hydrogen bonding within the crystalline structure (Govindaraj et al., 2015).

Spectroscopy and Electron Transfer Studies :

- Kimura, Tsubomura, and Nagakura (1964) analyzed the vacuum ultraviolet absorption spectra of aniline and its derivatives, including N-ethylaniline. Their work provided insights into the π→π* transition bands and intramolecular charge-transfer characteristics of these compounds (Kimura, Tsubomura, & Nagakura, 1964).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-2-ethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZJPRUDJLIJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-ethylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)

![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)

amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)

![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)

![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)